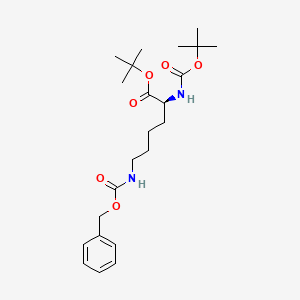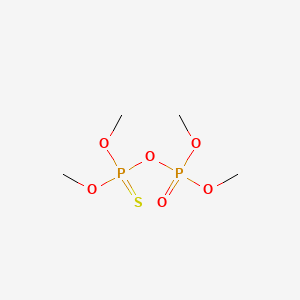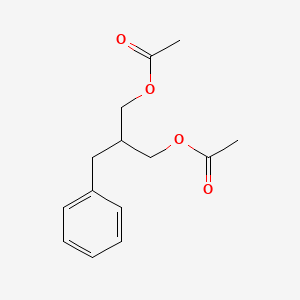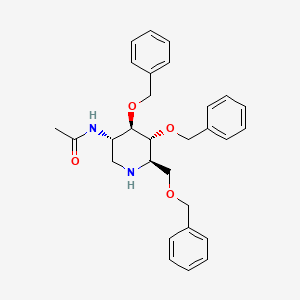![molecular formula C6H3Br2N3 B1142892 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357945-08-4](/img/structure/B1142892.png)
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, often referred to as 3,7-DBP, is an organic compound with a wide range of applications in scientific research. It is a member of the pyrazolo[4,3-c]pyridine family, which is a heterocyclic aromatic compound containing both nitrogen and carbon atoms. This compound has been studied extensively and has been found to have a variety of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine belongs to the broader class of pyrazolo[3,4-b]pyridines, which are known for their versatile synthetic routes and significant presence in biomedical applications. These compounds are synthesized using various starting materials, including preformed pyrazoles or pyridines, and have been explored for their biomedical relevance (Donaire-Arias et al., 2022).
Drug Discovery and Kinase Inhibition
A particular focus has been on developing 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones due to their structural arrangement, which allows for ATP competitive binding to kinase enzymes, a crucial target in cancer drug discovery. Efficient synthetic routes have been developed for these compounds, resulting in a library suitable for screening against kinases and other cancer drug targets (Smyth et al., 2010).
Antiproliferative Activities
Research has also been conducted on the antiproliferative activities of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, with some compounds showing low micromolar GI50 values against various cancer cell lines. One of the compounds was notably effective in inducing poly(ADP-ribose) polymerase 1 (PARP-1) cleavage and caspase activation, leading to apoptosis, which suggests a complex mechanism of action combining antiproliferative effects with the induction of cell death (Razmienė et al., 2021).
Coordination Chemistry
Moreover, derivatives of 2,6-di(pyrazol-1-yl)pyridine, closely related to 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine, have been utilized as ligands in coordination chemistry. These compounds have shown potential in creating luminescent lanthanide compounds for biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions, highlighting their versatility beyond drug discovery (Halcrow, 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit certain kinases . More research is needed to identify the specific targets of this compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine . .
Propriétés
IUPAC Name |
3,7-dibromo-2H-pyrazolo[4,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-2-9-1-3-5(4)10-11-6(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTMLNFURRZUME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C=N1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






